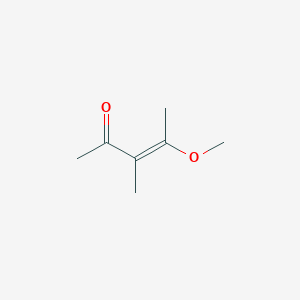
(E)-4-methoxy-3-methylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methoxy-3-methylpent-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis Applications
(E)-4-methoxy-3-methylpent-3-en-2-one serves as a versatile intermediate in organic synthesis. It is often used as a starting reagent for the enantioselective total synthesis of complex natural products. Notably, it has been utilized in the synthesis of:
- (-)-Epibatidine : A potent analgesic compound derived from the skin of certain frogs. The synthesis involves using this compound as a key precursor, showcasing its importance in producing bioactive molecules .
Table 1: Synthesis Pathways Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Enantioselective Synthesis | (-)-Epibatidine | |
| Mukaiyama-Michael Reaction | Functionalized 3-keto compounds |
Medicinal Chemistry
Research indicates that this compound may possess various biological activities due to its structural properties. Its derivatives have shown potential in:
- Antimicrobial Activity : Compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Case Study: Antimicrobial Properties
A study demonstrated that derivatives of this compound displayed significant inhibitory effects against various bacterial strains, suggesting its potential as a scaffold for novel antimicrobial agents.
Industrial Applications
In addition to its applications in research and medicine, this compound is also relevant in industrial chemistry:
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Flavoring Agent | Used in food industry for flavor enhancement due to its pleasant aroma. |
| Fragrance Compound | Utilized in cosmetics and perfumery for its aromatic properties. |
Propriétés
Numéro CAS |
119271-94-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(E)-4-methoxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+ |
Clé InChI |
RMUYPYQKKMMBSQ-FNORWQNLSA-N |
SMILES |
CC(=C(C)OC)C(=O)C |
SMILES isomérique |
C/C(=C(/C)\OC)/C(=O)C |
SMILES canonique |
CC(=C(C)OC)C(=O)C |
Synonymes |
3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















